AOH1160
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AOH1160 involves the reaction of 2-phenoxyaniline with 2-bromoacetyl-1-naphthamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
AOH1160 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .
Scientific Research Applications
AOH1160 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA replication and repair mechanisms.
Biology: Employed in cell biology to investigate cell-cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells without affecting nonmalignant cells
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCNA.
Mechanism of Action
AOH1160 exerts its effects by inhibiting proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. By binding to PCNA, this compound disrupts the DNA replication process, leading to cell-cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on rapid DNA replication .
Comparison with Similar Compounds
Similar Compounds
BML-277: Another PCNA inhibitor with similar mechanisms of action.
Cabozantinib: A tyrosine kinase inhibitor that also affects cell proliferation.
Gemcitabine hydrochloride: A nucleoside analog used in chemotherapy.
Uniqueness of AOH1160
This compound is unique due to its high selectivity for PCNA and its ability to induce apoptosis specifically in cancer cells without causing toxicity to nonmalignant cells. This selectivity makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPRLRLXDBSLET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.